1,1-Dimethylhydrazine hydrochloride

Descripción general

Descripción

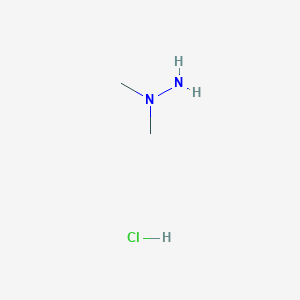

1,1-Dimethylhydrazine hydrochloride is a chemical compound with the molecular formula C₂H₉ClN₂. It is a derivative of hydrazine, where two hydrogen atoms are replaced by methyl groups. This compound is known for its high reactivity and is frequently used in various industrial and scientific applications. It is also recognized for its toxicity and potential carcinogenic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Dimethylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of dimethylamine with monochloramine, resulting in the formation of 1,1-dimethylhydrazinium chloride :

(CH3)2NH+NH2Cl→(CH3)2NNH2⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the Olin Raschig process. This process includes the reaction of dimethylamine with monochloramine under controlled conditions to yield the desired product .

Análisis De Reacciones Químicas

Oxidation Reactions

1,1-Dimethylhydrazine undergoes various oxidation reactions, particularly when exposed to oxidizing agents. The primary products of these reactions can include dimethylnitrosamine and hydrogen peroxide.

-

Oxidation Mechanism : The oxidation of 1,1-dimethylhydrazine can be catalyzed by metal ions such as copper, particularly in alkaline conditions. The reaction rate is influenced by pH, with alkaline environments promoting faster degradation.

-

Key Findings : Studies indicate that the oxidation process can yield a complex mixture of products. For example, under certain conditions, the electron change per molecule during oxidation can vary significantly based on the concentration of bromine used in the reaction .

Atmospheric Reactions

In atmospheric conditions, 1,1-dimethylhydrazine reacts rapidly with hydroxyl radicals and nitrogen oxides.

-

Reaction Rates : The estimated reaction rate constant for 1,1-dimethylhydrazine with hydroxyl radicals is approximately , leading to a tropospheric half-life ranging from less than one hour in polluted environments to about three hours in cleaner air .

-

Degradation Products : Notably, the degradation products include nitrogen oxides and other nitrogen-containing compounds, which can have significant environmental implications.

Hydrolysis and Decomposition

The hydrolysis of 1,1-dimethylhydrazine leads to its decomposition into various nitrogenous compounds.

-

Environmental Factors : The rate of hydrolysis is affected by factors such as temperature, pH, and the presence of organic matter. Under acidic conditions, hydrolysis proceeds more slowly due to protonation effects .

-

Products of Hydrolysis : Common products include ammonia and other nitrogen species that may contribute to eutrophication in aquatic systems.

Reaction Rates and Conditions

| Reaction Type | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Half-life (hours) |

|---|---|---|

| Reaction with Hydroxyl Radicals | <1 (polluted air) - 3 (clean air) | |

| Reaction with Nitrogen Oxides | Not explicitly measured | <10 minutes |

| Hydrolysis Rates | Varies with pH | Depends on environmental factors |

Oxidation Products Identification

| Oxidizing Agent | Major Products | Observations |

|---|---|---|

| Bromine | Dimethylnitrosamine | Electron change varies with concentration |

| Copper Ions | Complex nitrogenous compounds | Enhanced degradation in alkaline solutions |

Aplicaciones Científicas De Investigación

1,1-Dimethylhydrazine hydrochloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,1-dimethylhydrazine hydrochloride involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound generates reactive oxygen species, such as hydrogen peroxide, which cause oxidative damage to cellular macromolecules . This oxidative stress can lead to mutations and carcinogenesis, making it a potent mutagen and carcinogen .

Comparación Con Compuestos Similares

Similar Compounds

Methylhydrazine: Another derivative of hydrazine, with one methyl group attached to the nitrogen atom.

1,2-Dimethylhydrazine: A structural isomer of 1,1-dimethylhydrazine, used in similar applications but with different reactivity and properties.

Uniqueness

1,1-Dimethylhydrazine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other hydrazine derivatives. Its high nucleophilicity and ability to participate in electrophilic substitution reactions make it valuable in organic synthesis .

Actividad Biológica

1,1-Dimethylhydrazine hydrochloride (UDMH) is a compound primarily recognized for its use in rocket fuel and various chemical syntheses. However, its biological activity has garnered attention due to its potential toxicity and carcinogenic effects. This article explores the compound's biological activity, focusing on its metabolism, toxicological effects, and implications for human health based on diverse research findings.

1,1-Dimethylhydrazine undergoes metabolic conversion in biological systems, particularly through cytochrome P450 enzymes in the liver. In rat liver microsomes, it has been shown to bind similarly to nitrogenous ligands, leading to the formation of formaldehyde via oxidative demethylation . Studies indicate that approximately 30% of administered radiolabeled 1,1-dimethylhydrazine is metabolized to carbon dioxide within 10 hours, with significant excretion through urine .

Table 1: Metabolic Fate of 1,1-Dimethylhydrazine

| Metabolite | Formation Process | Biological System |

|---|---|---|

| Formaldehyde | Oxidative demethylation | Rat liver microsomes |

| Carbon dioxide | Metabolism of radiolabeled form | Rats |

| N-oxides | Mixed function oxidase reaction | Mouse liver microsomes |

Toxicological Effects

The toxicological profile of 1,1-dimethylhydrazine reveals significant risks associated with exposure. Acute inhalation can lead to irritation of mucous membranes, nausea, and neurological symptoms such as convulsions . Chronic exposure has been linked to liver damage and hematological effects like hemolytic anemia .

Case Studies

- Hepatic Effects : A study involving workers exposed to hydrazines indicated elevated serum alanine aminotransferase levels and fatty degeneration of the liver . Another case reported focal necrosis in the liver after intermittent exposure .

- Carcinogenicity : Research has classified 1,1-dimethylhydrazine as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans. Animal studies have demonstrated increased incidences of tumors in the liver, lung, and nasal cavity following exposure .

Immunological Impact

Interestingly, 1,1-dimethylhydrazine has shown both immunosuppressive and immunoenhancing properties depending on the context. In BALB/c mice treated with varying doses, an increase in mixed lymphocyte response was observed, suggesting potential immunoenhancement at specific concentrations. However, higher concentrations inhibited DNA synthesis in splenocytes, indicating a complex interaction with immune function .

Table 2: Immunological Effects of 1,1-Dimethylhydrazine

| Concentration (µg/mL) | Effect on Immune Response |

|---|---|

| 10-50 | Inhibition of DNA synthesis |

| Low doses | Enhanced mixed lymphocyte response |

Propiedades

IUPAC Name |

1,1-dimethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQADAFGYKTPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-14-7 (Parent) | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30208037 | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-54-3, 593-82-8 | |

| Record name | Hydrazine, 1,1-dimethyl-, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55484-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,1-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylhydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding the reaction of 1,1-Dimethylhydrazine hydrochloride with derivatives of α,β-unsaturated acids?

A1: While the provided abstract lacks specific details about the reaction outcomes, it highlights that the research investigated the reactions of this compound with derivatives of α,β-unsaturated acids. The paper specifically focuses on the preparation of 1,1-dimethyl-2-pyrazolinium-3-olates from these reactions []. This suggests the research likely elucidates the reaction mechanism and conditions leading to the formation of these specific pyrazolinium compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.